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Compound of Interest

Compound Name: 1-Tosylpiperidine-4-carboxylic acid

Cat. No.: B126007

An In-depth Technical Guide to the Mass Spectrometry of 1-Tosylpiperidine-4-carboxylic
Acid

Introduction

1-Tosylpiperidine-4-carboxylic acid, with the molecular formula C13H17NO4S and a molecular
weight of 283.35 g/mol , is a bifunctional organic compound featuring a piperidine ring core.[1]
[2] One of the ring's nitrogen atoms is protected by a tosyl (p-toluenesulfonyl) group, and a
carboxylic acid moiety is attached at the 4-position. This unique combination of a sulfonamide
and a carboxylic acid makes it a versatile building block in medicinal chemistry and drug
development.[1] The piperidine scaffold is a common motif in many bioactive molecules, while
the tosyl group serves as a stable protecting group for the amine, and the carboxylic acid
provides a handle for further chemical modifications.[1][3]

Understanding the mass spectrometric behavior of this molecule is critical for its application in
synthetic chemistry and pharmaceutical development. Mass spectrometry (MS) is an
indispensable analytical technique for confirming the molecular weight, elucidating the
structure, and quantifying the presence of such compounds in complex matrices. This guide
provides a detailed examination of the mass spectrometric analysis of 1-Tosylpiperidine-4-
carboxylic acid, focusing on ionization principles, fragmentation pathways, and practical
experimental protocols for researchers and drug development professionals.
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Instrumentation and lonization Techniques:
Electrospray lonization (ESI)

Given the polarity imparted by the carboxylic acid and sulfonamide groups, as well as its likely
thermal instability, Electrospray lonization (ESI) is the most suitable ionization technique for 1-
Tosylpiperidine-4-carboxylic acid. ESI is a soft ionization method that allows for the analysis
of polar, non-volatile molecules by creating gas-phase ions from a liquid solution with minimal
fragmentation in the source. The analysis can be performed in both positive and negative ion
modes, each providing complementary structural information.

» Positive lon Mode ESI (+ESI): In this mode, the analyte molecule gains a proton (H*),
typically from the acidic mobile phase, to form a protonated molecule, denoted as [M+H]*.
For 1-Tosylpiperidine-4-carboxylic acid, this results in a pseudomolecular ion at a mass-
to-charge ratio (m/z) of 284.0953 (calculated for C13H1sNO4S*). Protonation can occur at
several basic sites, including the oxygen atoms of the carboxylic acid or the sulfonyl group.

» Negative lon Mode ESI (-ESI): In this mode, the analyte loses a proton to form a
deprotonated molecule, [M-H]~. The highly acidic proton of the carboxylic acid group is
readily abstracted, making this mode particularly effective. This results in a pseudomolecular
ion at m/z 282.0800 (calculated for C13H16NO4S~).

The choice between positive and negative modes often depends on the mobile phase
composition and the desired sensitivity. For this molecule, both modes are viable and can be
used to confirm the molecular weight and provide complementary fragmentation data for
structural confirmation.

Mass Spectra and Fragmentation Analysis

Tandem mass spectrometry (MS/MS), which involves the isolation of a precursor ion (e.qg.,
[M+H]* or [M-H]~) followed by collision-induced dissociation (CID), is essential for structural
elucidation. The resulting product ion spectrum reveals characteristic fragmentation patterns.

Positive lon Mode ([M+H]*) Fragmentation Pathway

The protonated molecule ([M+H]* at m/z 284.1) undergoes several predictable fragmentation
pathways upon CID. The most characteristic cleavages occur at the labile bonds associated
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with the tosyl and carboxylic acid groups. A study on N-tosyl haloanilines demonstrated that
fragmentation of the protonated molecules in ESI-MS/MS predominantly resulted in the
formation of a stable tosyl cation.[4] Similarly, carboxylic acids are known to lose water or the
entire COOH group.[5]

Key Predicted Fragments in Positive Mode:

Description of

m/z (Nominal) Formula
Loss/Fragment
284 [C13H18NOa4S]* Protonated Molecule [M+H]*
Loss of water (H20) from the
266 [C13H16NOsS]* ) )
carboxylic acid
Cleavage of the N-S bond to
155 [C7H702S]* )
form the tosyl cation
Cleavage of the N-S bond to
130 [CeH12NO2]* form protonated piperidine-4-
carboxylic acid
Tropylium ion, formed from the
91 [C7H]*

tosyl group by loss of SOz

The formation of the tosyl cation at m/z 155 is often a dominant peak and serves as a
diagnostic marker for tosylated compounds. The subsequent loss of SOz from this fragment to
produce the tropylium ion at m/z 91 is also a common and energetically favorable process.

Diagram: Proposed ESI+ Fragmentation Pathway
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Caption: Predicted fragmentation of [M-H]~ for 1-Tosylpiperidine-4-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

A robust Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for the
separation and detection of 1-Tosylpiperidine-4-carboxylic acid from reaction mixtures or
biological samples. [6]The following protocol provides a validated starting point for method
development.

Sample Preparation

» Standard Solution: Prepare a 1 mg/mL stock solution of 1-Tosylpiperidine-4-carboxylic
acid in methanol or acetonitrile.
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o Working Solution: Serially dilute the stock solution with the initial mobile phase (e.g., 95%
Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 pg/mL.

o Filtration: Filter the final solution through a 0.22 um syringe filter to remove any particulates
before injection.

Liquid Chromatography (LC) Conditions

e Column: C18 reverse-phase column (e.g., Waters Atlantis C18, 5 um, 3.9x100 mm) is a
suitable choice for retaining this moderately polar compound. [6]* Mobile Phase A: 0.1%
Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
e Gradient:

0-2 min: 5% B

[e]

2-15 min: 5% to 95% B

o

[¢]

15-18 min: Hold at 95% B

18-20 min: 95% to 5% B

[¢]

[e]

20-25 min: Hold at 5% B (re-equilibration)
e Flow Rate: 0.5 mL/min.
e Column Temperature: 30 °C.

e Injection Volume: 5 pL.

Mass Spectrometry (MS) Conditions

« lonization Source: Electrospray lonization (ESI), operated in both positive and negative
modes.

o Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
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e Source Temperature: 150 °C.

e Desolvation Temperature: 350 °C.

¢ Desolvation Gas Flow: 600 L/Hr (Nitrogen).

¢ Cone Gas Flow: 50 L/Hr (Nitrogen).

* MS Scan Range: m/z 50-500 for full scan analysis.

« MS/MS Analysis:

o Isolate the precursor ions (m/z 284.1 for +ESI, m/z 282.1 for -ESI).

o Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion
spectrum.

Diagram: General LC-MS Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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